molecular formula C16H23NO B2924169 N-cyclooctyl-3-methylbenzamide CAS No. 339018-58-5

N-cyclooctyl-3-methylbenzamide

Cat. No.: B2924169
CAS No.: 339018-58-5
M. Wt: 245.366
InChI Key: XPOCBNVOHWAROU-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-methylbenzamide is an organic compound with the molecular formula C16H23NO It is a benzamide derivative where the benzene ring is substituted with a cyclooctyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-methylbenzamide typically involves the condensation of 3-methylbenzoic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: 3-methylbenzoic acid derivatives.

    Reduction: N-cyclooctyl-3-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-cyclooctyl-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-methylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, affecting their activity. The cyclooctyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The benzene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar benzamide structure.

    N-cyclohexyl-3-methylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

Uniqueness

N-cyclooctyl-3-methylbenzamide is unique due to the presence of the cyclooctyl group, which provides distinct steric and electronic properties compared to other benzamide derivatives. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclooctyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-8-7-9-14(12-13)16(18)17-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCBNVOHWAROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322603
Record name N-cyclooctyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339018-58-5
Record name N-cyclooctyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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